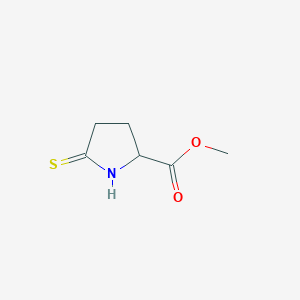
6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one (6-P2DHP) is a novel heterocyclic compound that is of particular interest in the fields of medicinal chemistry and drug design. 6-P2DHP has been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been studied extensively in both in vitro and in vivo studies, and its potential therapeutic applications are being explored.
科学的研究の応用
6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, as well as antiviral activity. In vitro studies have demonstrated that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cell lines. In addition, 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one has been found to induce apoptosis in cancer cells and to inhibit the growth of various viruses, including HIV-1 and hepatitis C virus.
作用機序
The exact mechanism of action of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one is not yet fully understood. However, it is believed that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one may act by inhibiting the activity of certain enzymes, such as caspases, which are involved in apoptosis, or by blocking the activity of certain proteins, such as NF-κB, which is involved in inflammation. In addition, it is thought that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one may act by interfering with the replication of certain viruses, such as HIV-1 and hepatitis C virus.
Biochemical and Physiological Effects
In vitro studies have demonstrated that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cell lines. In addition, 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one has been found to induce apoptosis in cancer cells and to inhibit the growth of various viruses, including HIV-1 and hepatitis C virus. In vivo studies have demonstrated that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can reduce inflammation and inhibit tumor growth in animal models.
実験室実験の利点と制限
The main advantage of using 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one in lab experiments is its low toxicity. In addition, 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one is relatively inexpensive and can be synthesized in a variety of ways. However, one limitation of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
The potential future directions of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one research include further exploration of its mechanism of action, development of more efficient and cost-effective synthesis methods, and investigation of its potential therapeutic applications. In addition, further research is needed to explore the potential synergistic effects of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one with other compounds, as well as its potential interactions with other drugs. Finally, further studies are needed to investigate the potential toxic effects of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one.
合成法
6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can be synthesized through a variety of methods, including condensation reactions of pyrazin-2-yl chloride with various aldehydes, condensation reactions of pyrazin-2-yl bromide with various aldehydes, and condensation reactions of pyrazin-2-yl iodide with various aldehydes. The condensation reactions are generally carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as titanium tetrachloride. The synthesized 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can then be purified by column chromatography or recrystallization.
特性
IUPAC Name |
3-pyrazin-2-yl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-8-2-1-6(11-12-8)7-5-9-3-4-10-7/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMALMMOPPHBQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one | |
CAS RN |
1339686-15-5 |
Source


|
| Record name | 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine](/img/structure/B6598263.png)



![4-[(4-aminophenyl)carbamoyl]benzoic acid](/img/structure/B6598290.png)